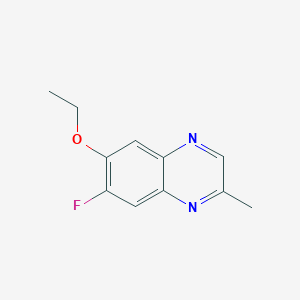

6-Ethoxy-7-fluoro-2-methylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11FN2O |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

6-ethoxy-7-fluoro-2-methylquinoxaline |

InChI |

InChI=1S/C11H11FN2O/c1-3-15-11-5-9-10(4-8(11)12)14-7(2)6-13-9/h4-6H,3H2,1-2H3 |

InChI Key |

PVGBPEWXLRRGRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=N2)C)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxy 7 Fluoro 2 Methylquinoxaline and Analogues

Classical Synthetic Approaches to Quinoxaline (B1680401) Derivatives

The cornerstone of quinoxaline synthesis has historically been the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This robust reaction and its variations have been the primary methods for accessing a wide array of quinoxaline derivatives.

Condensation Reactions of 1,2-Arylenediamines with α-Dicarbonyl Compounds

The most traditional and widely employed method for synthesizing quinoxalines is the acid- or base-catalyzed condensation of a 1,2-arylenediamine with an α-dicarbonyl compound. nih.govnih.gov This reaction is a straightforward approach to the quinoxaline core. For the synthesis of 6-ethoxy-7-fluoro-2-methylquinoxaline, the logical precursors would be 4-ethoxy-5-fluoro-1,2-phenylenediamine and pyruvaldehyde (methylglyoxal).

The reaction typically proceeds by the initial formation of a Schiff base between one of the amine groups and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. The reaction conditions can often be as simple as refluxing the reactants in an appropriate solvent, such as ethanol (B145695) or acetic acid. nih.gov

A general representation of this classical synthesis is depicted below:

Figure 1: General scheme for the synthesis of this compound via classical condensation.

While this method is effective, it can sometimes be limited by the availability and stability of the α-dicarbonyl compounds.

Utilization of 1,2-Dicarbonyl Compound Surrogates

To circumvent the limitations associated with direct use of α-dicarbonyl compounds, various surrogates have been developed and utilized in quinoxaline synthesis. nih.gov These surrogates are compounds that can generate the 1,2-dicarbonyl functionality in situ or react through an alternative pathway to yield the quinoxaline product. Common surrogates include α-haloketones, α-hydroxyketones, and epoxides. nih.govnih.govchim.it

For instance, an α-haloketone can react with a 1,2-arylenediamine in a tandem oxidation-condensation process to form the quinoxaline. sioc-journal.cn The reaction of an α-haloketone with a 1,2-diamine in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO) can lead to the in situ formation of the dicarbonyl compound, which is then trapped by the diamine. sioc-journal.cn

| Dicarbonyl Surrogate | Description |

| α-Haloketones | React with 1,2-arylenediamines, often via an initial alkylation followed by oxidation and cyclization. nih.govsioc-journal.cn |

| α-Hydroxyketones | Can be oxidized in situ to the corresponding dicarbonyl compound before condensation. nih.govresearchgate.net |

| Epoxides | Undergo ring-opening and subsequent oxidation to form the quinoxaline ring. nih.gov |

| Alkynes | Can react with 1,2-arylenediamines in the presence of an oxidizing agent to yield quinoxalines. nih.gov |

This approach broadens the scope of accessible quinoxaline derivatives by utilizing more readily available starting materials.

Modern Synthetic Strategies for Quinoxaline Structures

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for quinoxaline synthesis. These modern strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including quinoxalines. Various transition metals, such as copper, nickel, and palladium, have been employed to facilitate the formation of the quinoxaline ring system through diverse mechanistic pathways. organic-chemistry.orgsapub.org These reactions often involve C-N bond formation through cross-coupling reactions.

For example, copper-catalyzed methods have been developed for the synthesis of quinoxalines from 2-iodoanilines and various coupling partners. organic-chemistry.org Nickel-catalyzed dehydrogenative coupling reactions have also been reported, providing an eco-friendly alternative to classical methods. organic-chemistry.org

| Metal Catalyst | Reaction Type | Reactants |

| Copper (Cu) | Condensation/C-N bond formation | 2-iodoanilines, arylacetaldehydes, sodium azide (B81097) organic-chemistry.org |

| Nickel (Ni) | Dehydrogenative coupling | 2-aminobenzyl alcohol, diamines organic-chemistry.org |

| Palladium (Pd) | Carbonylative cyclization | o-diaminobenzenes, alkynes, carbon monoxide |

These methods offer the advantage of constructing the quinoxaline ring with high efficiency and selectivity.

Green Chemistry Approaches in Quinoxaline Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to minimize environmental impact. nih.govnih.gov This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Water has been explored as a green solvent for the condensation of 1,2-arylenediamines and α-dicarbonyl compounds, often leading to high yields and simplified product isolation. mdpi.com In some cases, the reaction proceeds without the need for a catalyst. mdpi.com The use of recyclable catalysts, such as nano-materials and supported catalysts, is another key aspect of green quinoxaline synthesis. chim.it

| Green Approach | Description | Example |

| Green Solvents | Use of water, ethanol, or polyethylene (B3416737) glycol (PEG) to replace hazardous organic solvents. researchgate.netmdpi.com | Condensation of o-phenylenediamine and benzil (B1666583) in water. mdpi.com |

| Reusable Catalysts | Employment of heterogeneous catalysts that can be easily separated and reused. chim.it | Magnetically recyclable MnFe2O4 nanoparticles. chim.it |

| Catalyst-Free Reactions | Development of protocols that proceed efficiently without the need for a catalyst. mdpi.com | Reaction of 1,2-diamines with 1,2-dicarbonyls in water. mdpi.com |

These approaches not only reduce the environmental footprint of quinoxaline synthesis but can also lead to more cost-effective and scalable processes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has been shown to significantly accelerate the rate of many chemical reactions, including the synthesis of quinoxalines. sioc-journal.cnossila.comrsc.org The use of microwave irradiation can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods.

The condensation of 1,2-arylenediamines with α-dicarbonyl compounds can be efficiently carried out under microwave irradiation, frequently in the absence of a solvent or using a high-boiling, microwave-absorbent solvent like polyethylene glycol (PEG). organic-chemistry.orgossila.com This technique has been successfully applied to the synthesis of a wide range of quinoxaline derivatives. sioc-journal.cnrsc.org

| Reactants | Conditions | Reaction Time | Yield |

| o-Phenylenediamine, Benzil | Microwave, Solvent-free | 5 minutes | High |

| Substituted o-phenylenediamines, 1,2-dicarbonyls | Microwave, PEG-400 | 2-5 minutes | Excellent |

The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive method for the preparation of quinoxaline libraries for screening purposes.

Specific Synthetic Routes to this compound

The construction of the this compound molecule involves the careful assembly of a substituted benzene (B151609) ring with a pyrazine (B50134) ring. The primary and most classical method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound necessitates the preparation of appropriately substituted precursors, namely a 4-ethoxy-5-fluoro-1,2-phenylenediamine and a suitable 1,2-dicarbonyl compound, such as pyruvaldehyde (methylglyoxal).

The synthesis of the diamine precursor would likely start from a commercially available fluorinated and nitrated benzene derivative. A common strategy involves the nucleophilic aromatic substitution of a halogen atom with an ethoxy group, followed by the reduction of two nitro groups to form the o-phenylenediamine. For instance, starting with a difluoro-dinitrobenzene derivative, one fluorine atom can be selectively replaced by an ethoxy group. Subsequent reduction of the nitro groups, often achieved through catalytic hydrogenation (e.g., using H2/Pd-C) or with reducing agents like iron in acidic medium, would yield the desired 4-ethoxy-5-fluoro-1,2-phenylenediamine. sapub.org

Functionalization strategies for introducing the methyl group at the 2-position of the quinoxaline ring typically involve the use of an unsymmetrical 1,2-dicarbonyl compound in the condensation step. For the synthesis of a 2-methylquinoxaline, pyruvaldehyde is a common reagent. mdpi.com

Regioselective Synthesis of Substituted Quinoxalines

A key challenge in the synthesis of asymmetrically substituted quinoxalines is controlling the regioselectivity of the condensation reaction between the substituted o-phenylenediamine and the unsymmetrical 1,2-dicarbonyl compound. The reaction can potentially yield two different regioisomers.

Recent research has focused on developing methods that provide high regioselectivity. For instance, hypervalent iodine reagents have been used to catalyze the annulation between α-iminoethanones and o-phenylenediamines in a chemo- and regioselective manner, affording trisubstituted quinoxalines with excellent regioselectivities. nih.gov While not directly applied to this compound in the reviewed literature, this approach highlights a modern strategy for achieving regiocontrol.

Another approach to achieve regioselectivity involves the reaction of 2-chloro-3-substituted quinoxalines with nucleophiles. researchgate.nettandfonline.com This method, however, implies that the quinoxaline core is already formed and is being further functionalized. For the primary synthesis of this compound, the direct condensation remains the most straightforward route, with regioselectivity being a critical consideration. The electronic effects of the ethoxy and fluoro substituents on the diamine precursor would influence the nucleophilicity of the two amino groups, thereby directing the initial attack on the dicarbonyl compound and influencing the final product distribution.

Synthesis of Quinoxaline N-Oxide Derivatives Relevant to this compound Structure

Quinoxaline N-oxides, particularly quinoxaline 1,4-dioxides, are an important class of compounds with significant biological activity. nih.govmdpi.com Their synthesis and subsequent chemical modifications are of great interest.

Beirut Reaction and Regioselectivity in N-Oxide Formation

The most prominent method for the synthesis of quinoxaline 1,4-dioxides is the Beirut reaction. sbq.org.brresearchgate.net This reaction involves the cycloaddition of a benzofuroxan (B160326) (benzofurazan-1-oxide) with an enolate or enamine. sbq.org.brresearchgate.net This method allows for the single-step synthesis of functionalized quinoxaline N,N'-dioxides. sbq.org.br

To synthesize a quinoxaline N-oxide derivative structurally related to this compound, one would start with a 5-ethoxy-6-fluorobenzofuroxan. The synthesis of this precursor would typically involve the oxidation of the corresponding o-nitroaniline. For example, 4-ethoxy-5-fluoro-2-nitroaniline (B187832) could be cyclized using an oxidizing agent like sodium hypochlorite (B82951) in the presence of a base. nih.gov

The regioselectivity of the Beirut reaction is a crucial aspect, especially when using unsymmetrical benzofuroxans. The reaction of a 5-substituted benzofuroxan with a β-dicarbonyl compound can lead to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides. The electronic nature of the substituent on the benzofuroxan ring plays a significant role in directing the regiochemical outcome. For instance, electron-donating groups on the benzofuroxan have been shown to influence the regioselectivity of the cyclization. nih.govnih.gov

In the context of synthesizing a this compound 1,4-dioxide analogue, the reaction of 5-ethoxy-6-fluorobenzofuroxan with the enolate of a suitable β-dicarbonyl compound would be the key step. The electronic interplay between the ethoxy and fluoro groups would direct the regioselectivity of the N-oxide formation.

Oxidation and Reduction Protocols for N-Oxide Moieties

The manipulation of the N-oxide functional group provides a versatile handle for further synthetic transformations.

Oxidation: Quinoxalines can be oxidized to their corresponding mono- or di-N-oxides using peracids. ipp.ptsapub.org This provides an alternative route to quinoxaline N-oxides if the Beirut reaction is not feasible or does not provide the desired regioselectivity.

Reduction (Deoxygenation): The reduction of quinoxaline N-oxides is an important synthetic transformation that allows access to the corresponding quinoxalines. mdpi.com This deoxygenation can be achieved using a variety of reducing agents, including:

Catalytic hydrogenation mdpi.com

Complex metal hydrides mdpi.com

Trivalent phosphorus compounds mdpi.com

Sodium dithionite (B78146)

Titanium(III) chloride mdpi.com

The choice of reducing agent can sometimes allow for the selective reduction of one N-oxide group in a di-N-oxide, leading to the corresponding mono-N-oxide. The reduction of the N-oxide groups is often more facile in the presence of electron-withdrawing groups on the quinoxaline ring. mdpi.com Porcine aldehyde oxidase has also been identified as capable of catalyzing the N-oxide reduction of quinoxaline-1,4-dioxides. nih.gov This enzymatic reduction highlights a biocompatible approach to this transformation. The ability to introduce and then remove the N-oxide functionality adds to the synthetic utility of these intermediates in the preparation of complex quinoxaline derivatives. nih.gov

Data Tables

Table 1: Key Synthetic Reactions for Quinoxaline Derivatives

| Reaction Type | Reactants | Products | Key Features |

| Quinoxaline Synthesis (Condensation) | o-phenylenediamine, 1,2-dicarbonyl compound | Quinoxaline | Classical and widely used method. nih.govnih.gov |

| Beirut Reaction | Benzofuroxan, Enolate/Enamine | Quinoxaline 1,4-dioxide | Single-step synthesis of N,N'-dioxides. sbq.org.brresearchgate.net |

| N-Oxide Reduction | Quinoxaline N-oxide, Reducing agent | Quinoxaline | Allows for deoxygenation. mdpi.com |

| N-Oxide Oxidation | Quinoxaline, Peracid | Quinoxaline N-oxide | Formation of N-oxides from quinoxalines. sapub.org |

Table 2: Common Reagents in Quinoxaline Synthesis

| Reagent Class | Specific Examples | Role in Synthesis |

| 1,2-Dicarbonyl Compounds | Pyruvaldehyde, Benzil | Pyrazine ring formation |

| Reducing Agents | H2/Pd-C, Fe/HCl, Sodium Dithionite | Reduction of nitro groups, N-oxide deoxygenation |

| Oxidizing Agents | Peracids, Sodium Hypochlorite | N-oxide formation, Benzofuroxan synthesis |

| Catalysts | Hypervalent iodine reagents, Lewis acids | Regioselectivity control, Reaction rate enhancement |

Computational and Theoretical Investigations of 6 Ethoxy 7 Fluoro 2 Methylquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system is a functional of its electron density. For 6-Ethoxy-7-fluoro-2-methylquinoxaline, DFT calculations, commonly employing hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p)), would be utilized to determine its optimized molecular geometry. This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output of this analysis provides crucial data on bond lengths, bond angles, and dihedral angles, forming the foundation for all other computational analyses.

HOMO-LUMO Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, this analysis would reveal its tendency to participate in chemical reactions.

Table 1: Representative Data from a HOMO-LUMO Analysis

This table illustrates the typical quantum chemical descriptors derived from a HOMO-LUMO analysis. The values are hypothetical and serve as an example of what a computational study would yield.

| Parameter | Symbol | Typical Value (eV) | Significance |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | -6.5 to -5.5 | Electron-donating ability |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -1.5 to -0.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.5 | Chemical reactivity and stability |

| Ionization Potential | I | 6.5 to 5.5 | Energy required to remove an electron |

| Electron Affinity | A | 1.5 to 0.5 | Energy released when an electron is added |

| Global Hardness | η | 2.0 to 2.75 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.18 to 0.25 | Reciprocal of hardness, indicates reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen, nitrogen, and fluorine. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas signify neutral potential. An MEP map of this compound would highlight the electronegative fluorine and oxygen atoms, as well as the nitrogen atoms of the quinoxaline (B1680401) ring, as potential sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for understanding charge transfer and intermolecular interactions.

For this compound, NBO analysis would quantify the charge on each atom (NPA charges) and describe the hybridization of atomic orbitals. Furthermore, it would reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair to an adjacent empty anti-bonding orbital. These interactions are crucial for understanding the molecule's stability and the nature of its intramolecular and potential intermolecular hydrogen bonds.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules.

Molecular Docking for Receptor Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or other biological macromolecule. This technique is a cornerstone of modern drug discovery, allowing researchers to predict the binding affinity and mode of interaction between a potential drug candidate and its biological target.

In a hypothetical study, this compound would be docked into the active site of a relevant biological target. Quinoxaline derivatives are known to exhibit a wide range of biological activities, and molecular docking could explore their potential as inhibitors of enzymes like DNA topoisomerase. The results would be presented as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction, and a visual representation of the binding pose. This would detail the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, providing a rational basis for its potential biological function.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex, revealing the dynamic nature of their interactions.

For this compound, an MD simulation would typically be performed after an initial docking study has proposed a likely binding pose with a specific protein target. The primary goal would be to assess whether the compound remains stably bound within the target's active site over a simulated period, which can range from nanoseconds to microseconds.

Key analyses performed during and after an MD simulation for the this compound-protein complex would include:

Root Mean Square Deviation (RMSD): To measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for both the protein and the ligand suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To analyze the flexibility of different parts of the protein and the ligand. This can highlight which residues are crucial for the interaction and how the ligand's own structure fluctuates.

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time. The persistence of key hydrogen bonds is often critical for binding affinity. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex, providing a more quantitative measure of binding affinity.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound with a Target Protein

| Parameter | Value | Interpretation |

| Average RMSD of Protein Cα | 1.5 Å | Indicates overall stability of the protein structure. |

| Average RMSD of Ligand | 0.8 Å | Suggests the ligand remains stable in the binding pocket. |

| Key Hydrogen Bonds | Asp121, Tyr150 | Highlights critical interactions for binding. |

| Estimated Binding Free Energy | -45 kcal/mol | Suggests a favorable binding interaction. |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in optimizing lead compounds. For this compound, a QSAR model would be developed using a dataset of structurally similar quinoxaline derivatives with known biological activities against a particular target.

Partial Least Squares (PLS) Regression

Partial Least Squares (PLS) regression is a statistical method that is particularly well-suited for QSAR studies where the number of molecular descriptors (independent variables) is large and there may be multicollinearity among them. PLS reduces the descriptors to a smaller number of orthogonal factors, or principal components, and then performs a regression on these factors.

In a PLS study involving this compound, various molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. The goal would be to build a regression model that can accurately predict the biological activity of quinoxaline derivatives based on these descriptors. The statistical quality of the PLS model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a 3D-QSAR technique that goes beyond traditional QSAR by considering the 3D fields surrounding the molecules. CoMSIA calculates similarity indices at various grid points based on five key physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

For a CoMSIA study on a series of compounds including this compound, the molecules would first be aligned based on a common substructure or a pharmacophore model. The resulting contour maps from the CoMSIA analysis would visually represent regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, a map might indicate that a bulky substituent is favored in one region (steric field) or that a hydrogen bond acceptor is beneficial in another (hydrogen bond acceptor field).

Table 2: Illustrative Statistical Results from a Hypothetical QSAR Study on Quinoxaline Derivatives

| Model | R² | q² | Predictive R² |

| PLS | 0.85 | 0.72 | 0.78 |

| CoMSIA | 0.92 | 0.68 | 0.85 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Virtual Screening Techniques

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When considering this compound, virtual screening could be employed in two primary ways:

Ligand-based virtual screening: If a set of molecules with known activity against a target is available, but the 3D structure of the target is not, a pharmacophore model can be built based on the common chemical features of the active molecules. This model can then be used to screen large databases for other molecules that fit the pharmacophore, including derivatives of this compound.

Structure-based virtual screening: If the 3D structure of the target protein is known, molecular docking can be used to screen a library of compounds. In this approach, each molecule in the library is computationally "docked" into the binding site of the target, and a scoring function is used to estimate the likelihood of binding. This would allow for the rapid assessment of a virtual library of quinoxaline derivatives to identify those with the highest predicted affinity for the target.

In Silico Pharmacokinetic Assessments (ADMET Analysis)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. For this compound, a variety of computational models would be used to predict its ADMET profile.

Key ADMET properties that would be assessed include:

Absorption: Prediction of properties like human intestinal absorption (HIA), cell permeability (e.g., Caco-2 permeability), and P-glycoprotein substrate/inhibitor potential.

Distribution: Calculation of parameters such as plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) and prediction of whether the compound is a substrate or inhibitor of these enzymes.

Excretion: Estimation of properties like total clearance and the likelihood of renal excretion.

Toxicity: Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and carcinogenicity.

These predictions are typically based on a combination of QSAR models, machine learning algorithms, and rule-based systems trained on large datasets of experimental data.

Table 3: Illustrative Predicted ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of being a mutagen. |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Biological Activity and Mechanistic Insights of 6 Ethoxy 7 Fluoro 2 Methylquinoxaline and Quinoxaline Analogues

Antimicrobial Activities

Quinoxaline (B1680401) derivatives have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a range of pathogenic bacteria and fungi. rsc.orgrsc.org

Antibacterial Efficacy and Mechanistic Studies

The antibacterial mechanism of QdNOs involves their metabolic activation under anaerobic conditions to produce reactive oxygen species (ROS) and hydroxyl radicals. nih.gov This leads to oxidative damage to bacterial DNA and impairs the integrity of the cell wall and membrane, ultimately resulting in bacterial cell death. nih.gov Studies on Clostridium perfringens and Brachyspira hyodysenteriae have shown that exposure to QdNOs leads to a significant, dose-related increase in intracellular ROS levels. nih.gov This oxidative stress is a key component of their antibacterial action. Furthermore, damage to the bacterial cell wall has been observed, leading to changes in cell morphology, such as elongation and filamentation. nih.gov

A series of novel fluoroquinolone derivatives incorporating a pyrazole (B372694) ring have also been synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative strains. nih.gov These compounds exhibited good inhibitory potency, particularly against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov

It is important to note that the antibacterial activity of quinoxaline derivatives can be influenced by the nature and position of substituents on the quinoxaline ring. semanticscholar.org

Antifungal Properties

Quinoxaline derivatives have emerged as a promising class of antifungal agents. rsc.orgrsc.org A number of studies have demonstrated their efficacy against a variety of pathogenic fungi. For example, certain synthesized quinoxaline derivatives have shown significant in vitro activity against plant pathogenic fungi. rsc.orgrsc.org

In one study, compounds 5j and 5t exhibited potent activity against Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin (B1666510) (26.17 μg/mL). rsc.orgrsc.org Scanning electron microscopy revealed that compound 5j caused morphological changes to the cells of R. solani. rsc.org

Another study focused on novel quinoxalinylhydrazide derivatives, with many exhibiting notable antifungal activity against six major crop pathogenic fungi. mdpi.com Specifically against R. solani, 29 of the synthesized compounds showed excellent antifungal activity with EC50 values below 1.00 μg/mL. mdpi.com

Furthermore, 3-hydrazinoquinoxaline-2-thiol, a novel quinoxaline derivative, has demonstrated promising antifungal and anti-inflammatory activity against different Candida species, showing efficacy comparable to Amphotericin B in vitro. nih.gov

Interactive Table of Antifungal Activity of Selected Quinoxaline Derivatives:

| Compound | Fungal Strain | Activity (EC50 in µg/mL) | Reference |

| 5j | Rhizoctonia solani | 8.54 | rsc.orgrsc.org |

| 5t | Rhizoctonia solani | 12.01 | rsc.orgrsc.org |

| 28 | Rhizoctonia solani | 0.15 | mdpi.com |

| 15 | Colletotrichum orbiculare | 1.01 | mdpi.com |

| 1 | Alternaria alternata | 1.54 | mdpi.com |

Antiviral Effects (e.g., Anti-HIV, Anti-SARS-CoV-2)

The antiviral potential of quinoxaline derivatives is a significant area of research, with studies demonstrating activity against various viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnih.govrsc.org

In the context of anti-HIV activity , quinoxaline derivatives have been designed as novel anti-HIV agents. nih.gov Through pharmacophore modeling and molecular docking studies, several quinoxaline derivatives were synthesized and evaluated for their anti-HIV activity against the IIIB strain of HIV-1. nih.gov Two such derivatives, 7d and 7e, showed promising results, suggesting their potential for further development as anti-HIV agents. nih.gov The quinoxaline scaffold has been identified as a core moiety to design potential novel anti-HIV agents. nih.gov

Regarding anti-SARS-CoV-2 activity , quinoxaline derivatives have been investigated as potential inhibitors of the virus. nih.govrsc.org Some studies have focused on their potential to inhibit the main protease of SARS-CoV-2. nih.gov For instance, a pyrrolo[1,2-a]quinoxaline (B1220188) derivative was identified as a potential inhibitor of the SARS-CoV-2 main protease through in silico analysis. nih.gov While research is ongoing, the broad-spectrum antiviral activity of quinoline (B57606) analogues, a related class of compounds, against various coronaviruses suggests the potential of heterocyclic compounds like quinoxalines in combating viral infections. malariaworld.org

Antiparasitic Activities

Quinoxaline derivatives have demonstrated notable activity against a range of parasites, including those responsible for malaria and leishmaniasis. researchgate.netnih.gov

Anti-Malarial Agents and Target Inhibition

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. nih.gov Quinoxaline derivatives have shown promise in this area. researchgate.netnih.gov

Several quinoxaline derivatives have exhibited potent in vitro activity against P. falciparum. nih.gov For example, a series of anti-schistosomal, quinoxaline-based compounds were found to have sub-micromolar antimalarial activity against both laboratory and multi-drug resistant Cambodian isolates of P. falciparum. nih.gov

The mechanism of action for some antimalarial quinoxalines is believed to involve the inhibition of hemozoin formation. During its intra-erythrocytic stage, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin. Certain 4-aminoquinoline (B48711) derivatives have been shown to inhibit this process, leading to the accumulation of toxic heme and parasite death. nih.gov Another potential target for quinoxaline-based antimalarials is the parasite's apicoplast. mdpi.com

The substitution pattern on the quinoxaline ring plays a crucial role in determining the antimalarial activity. ymerdigital.comnih.gov

Anti-Leishmanial Efficacy

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Quinoxaline derivatives have emerged as a potential source of novel anti-leishmanial drug candidates. nih.govscite.ai

Studies have shown that certain quinoxaline derivatives exhibit significant in vitro activity against different Leishmania species. For instance, new 1,4-di-N-oxide quinoxaline derivatives have been synthesized and evaluated for their in vitro activity against Leishmania infantum and Leishmania amazonensis. nih.gov A 3-chloropropyl derivative showed potent activity against L. infantum with an IC50 of 0.7 µM. nih.gov The presence of a halogen atom at the R7 position and an increase in the length of the aliphatic chain were found to correlate with increased anti-leishmanial activity. nih.gov

Another study investigated the anti-leishmanial activities of 2,3-diarylsubstituted quinoxaline derivatives against Leishmania amazonensis. nih.gov These compounds induced ultrastructural alterations in the parasites, including an increase in lipid inclusions and intense mitochondrial swelling, which was associated with a decrease in intracellular ATP levels. nih.gov This suggests that the anti-leishmanial mechanism of these quinoxaline derivatives involves the induction of mitochondrial dysfunction. nih.gov

Anti-Amoebic Activity and Cellular Impact

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have emerged as potent agents against Entamoeba histolytica, the protozoan parasite responsible for human amoebiasis. nih.govresearchgate.net The anti-amoebic effect of these compounds is multifaceted, targeting several key cellular processes essential for the parasite's survival and virulence.

Research has shown that certain 7-carboxylate QdNOs exhibit superior anti-amoebic activity compared to metronidazole, the standard drug for amoebiasis. nih.gov For instance, several compounds from n-propyl and isopropyl series were found to be more active, with IC50 values ranging from 0.331 to 3.56 μM, compared to metronidazole's IC50 of 4.5 μM. youtube.com The efficacy of these derivatives, such as T-001 and T-017, is linked to their ability to induce significant morphological and ultrastructural changes in E. histolytica trophozoites. nih.govyoutube.commdpi.com

The primary mechanisms underpinning their anti-amoebic action include:

Induction of Oxidative Stress: QdNOs treatment leads to an increase in reactive oxygen species (ROS) within the parasite. nih.govmdpi.com This disrupts the delicate redox homeostasis of the anaerobic parasite, causing widespread cellular damage.

Enzyme Inhibition: A key target for these compounds is thioredoxin reductase (EhTrxR), an essential enzyme in the parasite's antioxidant defense system. nih.govyoutube.com Docking studies and enzymatic assays have confirmed that QdNOs can interact with and inhibit EhTrxR, further crippling the parasite's ability to manage oxidative stress. youtube.com

Cytoskeletal and Virulence Disruption: Proteomic analysis reveals that QdNOs like T-001 and T-017 alter the expression of proteins related to the actin cytoskeleton and intracellular trafficking. nih.govresearchgate.net This disruption directly impairs crucial virulence factors, including the parasite's capacity for erythrophagocytosis (engulfing red blood cells), migration, adhesion, and cytolytic activity, ultimately leading to parasite death. nih.govmdpi.com

Table 1: Selectivity Index of Anti-amoebic Quinoxaline 1,4-di-N-oxide Derivatives The selectivity index (SI) is a ratio that compares a compound's toxicity against host cells to its activity against the parasite. A higher SI value indicates greater selectivity for the parasite.

| Compound | Selectivity Index (SI) vs. Vero Cells | Reference |

|---|---|---|

| T-001 | > 68.02 | nih.gov |

| T-014 | > 53.19 | nih.gov |

| T-016 | > 70.92 | nih.gov |

| T-017 | > 51.81 | nih.gov |

Antiproliferative and Antitumor Mechanisms

The quinoxaline core is a cornerstone in the development of novel anticancer agents, with its derivatives employing a range of mechanisms to inhibit tumor growth and induce cancer cell death.

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. frontiersin.org

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Guided by pharmacophoric models, novel quinoxaline derivatives have been synthesized as HDAC inhibitors. nih.govnih.govwikipedia.org Certain compounds showed potent inhibitory activity against HDAC1, HDAC4, and HDAC6, with IC50 values in the low micromolar range, and exhibited strong anti-proliferative effects against liver cancer cell lines. nih.gov The quinoxaline ring fits within a narrow tubular pocket of the enzyme, with one of its nitrogen atoms acting as a key zinc-binding group. nih.govnih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: EGFR is a key driver in many cancers, and its inhibitors are established therapeutics. Quinoxalines are recognized as ATP-competitive inhibitors of EGFR. frontiersin.org Notably, quinoxalinone-based compounds have been developed that show high potency against the drug-resistant EGFR (L858R/T790M/C797S) triple mutation, with IC50 values as low as 3.04 nM, comparable to the established drug osimertinib. nih.gov

Adenosine A2A Receptor (A2AAR) Antagonism: The A2A receptor is a target in immuno-oncology and neurodegenerative diseases. mdpi.comfrontiersin.org While research into A2AAR antagonists has been active, studies have largely focused on the quinazoline (B50416) scaffold. nih.govnih.gov Although structurally related, quinazolines are a distinct heterocyclic system from quinoxalines. Literature specifically detailing quinoxaline-based A2AAR antagonists is less prevalent, indicating a potential area for future drug discovery.

Phosphodiesterase 10A (PDE10A) Inhibition: PDE10A is highly expressed in the brain and is a target for neuropsychiatric disorders; it is also being explored in oncology. nih.gov Imidazo[1,5-a]quinoxalines and nih.govnih.govwikipedia.orgtriazolo[4,3-a]quinoxalines have been developed as highly potent and selective PDE10A inhibitors. kcl.ac.ukmq.edu.au Fluorinated imidazo[1,5-a]quinoxaline (B8520501) derivatives have demonstrated exceptional potency, with IC50 values reaching the picomolar range (e.g., 0.037 nM), making them valuable leads for developing PET imaging agents and therapeutics. kcl.ac.uk

Table 2: Kinase Inhibitory Activity of Select Quinoxaline Derivatives

| Compound Class | Target Kinase | Representative IC50 Value | Reference |

|---|---|---|---|

| Quinoxaline Hydrazones | HDAC1 | 1.39 µM | nih.gov |

| Quinoxalinones | EGFR (L858R/T790M/C797S) | 3.04 nM | nih.gov |

| Imidazo[1,5-a]quinoxalines | PDE10A | 0.037 nM | kcl.ac.uk |

| Quinoxaline-2-carboxylic acids | Pim-1 Kinase | 74 nM | researchgate.net |

A primary mechanism of action for many anticancer quinoxaline derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway, which involves a cascade of caspase enzymes.

Mitochondrial Pathway: The process is typically initiated by cellular stress that converges on the mitochondria. Studies show that certain quinoxaline derivatives can trigger the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This is followed by the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

Caspase-Dependent Activation: Once in the cytoplasm, cytochrome c associates with other proteins to form the apoptosome, which activates the initiator caspase, caspase-9. This, in turn, activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a host of cellular substrates. Quinoxaline treatment has been shown to upregulate the expression of pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting the caspase cascade. In some instances, the activation of caspase-8, typically associated with the extrinsic pathway, is also observed, suggesting a potential crosstalk between the two pathways.

Quinoxaline derivatives can directly target DNA, disrupting its synthesis and leading to cell cycle arrest and death. The flat, aromatic nature of the quinoxaline ring system is ideal for inserting between the base pairs of the DNA double helix, a process known as intercalation.

This intercalation can physically obstruct the machinery of DNA replication and transcription. Furthermore, many of these compounds also function as topoisomerase II (Topo II) inhibitors. Topo II is a vital enzyme that manages DNA tangles and supercoils during replication. By stabilizing the transient DNA-Topo II complex, these quinoxaline inhibitors prevent the re-ligation of the DNA strands, leading to permanent double-strand breaks and triggering an apoptotic response. The dual action as both DNA intercalators and Topo II inhibitors makes these compounds potent anti-proliferative agents, with some derivatives showing IC50 values for Topo II inhibition in the low micromolar range, comparable to the standard drug doxorubicin.

Solid tumors often contain regions of low oxygen, or hypoxia, which makes cancer cells resistant to conventional radiation and chemotherapy. Quinoxaline 1,4-di-N-oxides are a class of bioreductive prodrugs specifically designed to target these hypoxic cells. nih.govwikipedia.org Similar to the agent tirapazamine (B611382), these compounds are selectively activated under hypoxic conditions. wikipedia.org

The N-oxide moieties are reduced by intracellular reductases, a process that is much more efficient in the low-oxygen environment of a tumor. This reduction generates highly reactive cytotoxic radical species that cause extensive DNA damage and cell death. wikipedia.org The effectiveness of these compounds is related to their reduction potential; substituents that make the compound easier to reduce, such as electron-withdrawing groups like fluoro or chloro, tend to increase potency and selectivity. wikipedia.org For example, 6,7-difluoro and 6,7-dichloro substituted 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides have been shown to be up to 30-fold more potent than tirapazamine as cytotoxins. wikipedia.org Certain quinoxaline 1,4-di-N-oxide derivatives also demonstrate inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors that helps cancer cells survive in an acidic microenvironment. nih.gov

Table 3: Hypoxia-Selective Activity of Quinoxaline 1,4-di-N-oxides The Hypoxic Cytotoxicity Ratio (HCR) measures the selective toxicity of a compound towards cells in low oxygen (hypoxic) versus normal oxygen (aerobic) conditions. A higher HCR indicates greater selectivity.

| Compound Type | Key Feature | HCR of Lead Compounds | Reference |

|---|---|---|---|

| 3-Aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides | Bioreductive activation | >111 (for compound 10a) | nih.gov |

| 6(7)-Fluoro and 6(7)-Chloro derivatives | High selectivity | Showed greatest selectivity among tested series | wikipedia.org |

Anti-inflammatory and Antioxidant Properties

Beyond their anticancer and antiparasitic effects, quinoxaline derivatives also exhibit significant anti-inflammatory and antioxidant activities. nih.govkcl.ac.ukmq.edu.au The two properties are often interlinked, as reactive oxygen species (ROS) produced during inflammation can perpetuate the inflammatory response. kcl.ac.ukmq.edu.au

The anti-inflammatory action of many quinoxalines has been attributed to their ability to inhibit the lipoxygenase (LOX) enzyme. nih.govkcl.ac.uk LOX is involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. kcl.ac.uk By inhibiting LOX, these compounds can effectively reduce inflammation. Certain quinoxaline derivatives have demonstrated in vivo anti-inflammatory effects comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.govkcl.ac.uk

In parallel, many of these same compounds possess intrinsic antioxidant properties, showing the ability to scavenge harmful free radicals. nih.govfrontiersin.org This dual capacity to both inhibit pro-inflammatory enzymes and neutralize ROS makes the quinoxaline scaffold an attractive starting point for the development of new therapies for chronic inflammatory conditions. kcl.ac.ukmq.edu.au

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a key strategy in the development of anti-inflammatory drugs. While direct studies on 6-Ethoxy-7-fluoro-2-methylquinoxaline are not extensively documented in publicly available literature, research on structurally related quinoline derivatives provides insights into potential activity. For instance, 2-n-heptyl-4-hydroxyquinoline-N-oxide, a compound with a related heterocyclic core, has been identified as a potent and selective inhibitor of 5-lipoxygenase. nih.gov This compound, designated KF8940, demonstrated a half-maximal inhibitory concentration (IC50) of 1.5 x 10⁻⁷ M against 5-lipoxygenase from rat basophilic leukemia cells. nih.gov At this concentration, it showed high selectivity, with significantly weaker inhibition of 12-lipoxygenase and cyclooxygenase. nih.gov The structural similarity suggests that the quinoxaline nucleus could also serve as a scaffold for LOX inhibition.

Modulation of Prostaglandin E2 (PGE2) and Nitric Oxide Production

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its production is often elevated in inflammatory conditions and is a target for anti-inflammatory therapies. The modulation of PGE2 can occur through various mechanisms, including the inhibition of enzymes like secretory phospholipase A2 (sPLA2), which is involved in the release of the precursor arachidonic acid. Inhibition of sPLA2 can lead to a decrease in the levels of eicosanoids, thereby reducing inflammation. nih.gov

Studies on various heterocyclic compounds have demonstrated their potential to modulate PGE2 levels. For example, certain therapies targeting Group IIA sPLA2 were found to reduce the levels of both LTB4 and PGE2. nih.gov While direct evidence for this compound is pending, the known anti-inflammatory properties of the broader quinoxaline class suggest that it may influence the signaling pathways that regulate both PGE2 and nitric oxide production, key molecules in the inflammatory cascade. Prostaglandins are recognized as significant regulators of autonomic functions, and PGE2, in particular, can modulate various physiological activities in a dose-dependent manner.

Enzyme Inhibition for Metabolic Modulation (e.g., Anti-Diabetic Potential)

Quinoxaline derivatives have been investigated for their potential to modulate metabolic enzymes, indicating a possible role in managing conditions like diabetes.

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down starch into simpler sugars. Its inhibition can help in controlling post-prandial hyperglycemia. While some quinoxalinone derivatives have been tested for their anti-diabetic potential, they have generally shown weak activity against α-amylase, with IC50 values greater than 200 µM.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is another critical enzyme in carbohydrate metabolism, responsible for breaking down disaccharides into monosaccharides. Its inhibition is an established therapeutic approach for managing type 2 diabetes. Certain quinoxalinone derivatives have demonstrated notable α-glucosidase inhibitory activity. For instance, compound 3e in a study of quinoxalinone derivatives showed an IC50 value of 9.99 ± 0.18 µM, which is comparable to the known inhibitor quercetin. Molecular docking studies suggest that these compounds can bind to the active site of α-glucosidase, primarily driven by hydrogen bonds. This indicates that the quinoxaline scaffold is a promising starting point for designing potent α-glucosidase inhibitors.

Secretory Phospholipase A2 (sPLA2) Inhibition

Secretory phospholipase A2 (sPLA2) enzymes are implicated in a variety of inflammatory diseases and are considered important pharmacological targets. nih.gov Their inhibition can lead to a reduction in the production of pro-inflammatory lipid mediators. nih.gov Several quinoxalinone derivatives have been synthesized and evaluated for their ability to inhibit sPLA2. Notably, some compounds have shown potent inhibitory effects on the catalytic activities of proinflammatory sPLA2. The development of small heterocyclic compounds that can inhibit sPLA2 is an active area of research, with the goal of addressing conditions linked to elevated sPLA2 activity.

Structure-Activity Relationship (SAR) Studies for this compound and Derivatives

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. Structure-activity relationship (SAR) studies provide valuable insights into how different functional groups influence the therapeutic potential of these compounds.

For anticancer activity, the substitution pattern on the quinoxaline nucleus is critical. For example, electron-releasing groups like methoxy (B1213986) (OCH3) at certain positions can be essential for activity, while electron-withdrawing groups such as chloro (Cl) can decrease it. The presence of a cyano (CN) group in an aliphatic chain attached to a nitrogen atom of the quinoxaline ring has also been found to be important for activity.

In the context of antimalarial and antileishmanial activity, SAR studies of 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives have shown that halogenated substituents at positions 6 and 7 can provide a good basis for further development. Specifically for 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives, the anti-tuberculosis activity is influenced by the substituent on the carboxylate group and the presence of a chloro, methyl, or methoxy group at position 7 can lead to lower minimum inhibitory concentrations (MIC).

| Compound/Series | Target Enzyme | Activity (IC50) | Reference |

| Quinoxalinone derivative (3e) | α-Glucosidase | 9.99 ± 0.18 µM | |

| Quinoxalinone derivatives | α-Amylase | > 200 µM | |

| KF8940 (2-n-heptyl-4-hydroxyquinoline-N-oxide) | 5-Lipoxygenase | 1.5 x 10⁻⁷ M | nih.gov |

| Quinoxaline Derivative Substituent | Position | General Effect on Anticancer Activity | Reference |

| Electron-releasing group (e.g., OCH3) | R1, R2, R3 | Essential for activity | |

| Electron-withdrawing group (e.g., Cl) | - | Decreases activity | |

| Cyano (CN) group | Aliphatic chain on N | Essential for activity | |

| Sulfonyl linker | Position 3 | Decreases activity | |

| Benzyl linker | Position 3 | Increases activity | |

| NO2 group | Position 7 | Decreases activity |

Impact of Substituents at Positions 2, 6, and 7 on Biological Efficacy

The biological profile of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on both the benzene (B151609) and pyrazine (B50134) rings. Research into the structure-activity relationships (SAR) of these compounds has revealed that modifications at positions 2, 6, and 7 are particularly critical in determining their therapeutic potential, including their anticancer and antimicrobial activities.

The electronic properties of substituents on the benzene ring (positions 6 and 7) play a significant role. The presence of electron-withdrawing groups, such as halogens, often enhances the biological activity. For instance, studies on quinoxaline-1,4-di-N-oxides have shown that the introduction of electron-withdrawing substituents at positions 6 and 7 leads to a more positive reduction potential, making the compounds more readily reduced and, consequently, more potent as cytotoxins. frontiersin.org Specifically, 6,7-dichloro and 6,7-difluoro derivatives have demonstrated significantly higher potency compared to their unsubstituted counterparts. frontiersin.org Conversely, the introduction of electron-donating groups, such as methoxy groups, can also positively influence activity in some contexts. For example, in a series of quinoxaline-2-carboxylate 1,4-dioxide derivatives, the presence of a chloro, methyl, or methoxy group at position 7 was found to reduce the minimum inhibitory concentration (MIC) and IC50 values in anti-TB assays. nih.gov

Substituents at the 2-position of the quinoxaline ring also exert a strong influence on biological efficacy. The nature of the group at this position can affect the molecule's interaction with biological targets. For example, in a study of 2,3-disubstituted quinoxalines, it was observed that compounds with 4-trifluoromethylanilino, 4-hydroxyanilino, or phenylthio groups at positions 2 and/or 3 exhibited good to moderate antibacterial activity, whereas those with piperidino or morpholino groups showed reduced activity. nih.gov

The following table summarizes the general impact of substituents at these key positions on the biological activity of quinoxaline derivatives based on various studies.

| Position | Substituent Type | General Impact on Biological Activity | Reference |

| 2 | Alkyl (e.g., Methyl) | Can enhance activity, but depends on the overall substitution pattern. | sapub.org |

| 2 | Aryl/Heteroaryl | Can significantly influence activity through steric and electronic effects. | nih.gov |

| 6 | Electron-withdrawing (e.g., Fluoro, Chloro) | Often enhances cytotoxic and antimicrobial activity. | frontiersin.orgnih.gov |

| 6 | Electron-donating (e.g., Methoxy, Ethoxy) | Can modulate activity, sometimes favorably depending on the target. | nih.govmdpi.com |

| 7 | Electron-withdrawing (e.g., Fluoro, Chloro) | Frequently leads to increased potency. | frontiersin.orgnih.gov |

| 7 | Electron-donating (e.g., Methoxy) | Can enhance activity in specific series of compounds. | nih.gov |

Role of Fluorine and Ethoxy Substituents in Modulating Activity

The incorporation of fluorine and ethoxy groups at positions 7 and 6, respectively, of the quinoxaline ring system introduces specific electronic and steric properties that can dramatically modulate the compound's biological activity.

The fluorine atom at position 7, being a highly electronegative element, acts as a potent electron-withdrawing group. This electronic perturbation can significantly impact the molecule's reactivity and its ability to interact with biological targets. The introduction of fluorine can alter the pKa of nearby functional groups and influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. acs.org In many instances, the presence of a fluorine atom at C7 of the quinoxaline scaffold has been associated with enhanced biological activity. For example, 6,7-difluoro substitution has been shown to lead to highly potent cytotoxic agents in the quinoxaline-1,4-di-N-oxide series. frontiersin.org The synthesis of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives has also been explored in the development of anti-HIV agents. nih.gov

The combination of a 6-ethoxy and a 7-fluoro group creates a unique electronic environment on the benzene portion of the quinoxaline ring, with an electron-donating group and an electron-withdrawing group in proximity. This "push-pull" electronic effect can fine-tune the molecule's properties to optimize its interaction with a specific biological target.

Influence of Methyl Group at Position 2

The methyl group at position 2 of the quinoxaline ring, while seemingly simple, can have a profound impact on the biological efficacy of the molecule. The presence of this small alkyl group can influence the compound's lipophilicity, steric profile, and metabolic stability.

In many quinoxaline derivatives, the 2-methyl group has been found to be favorable for biological activity. For example, the synthesis of 2-methyl-quinoxaline has been identified as a route to compounds with antibacterial activity. sapub.org Furthermore, in the context of quinoxaline 1,4-di-N-oxides, the presence of a methyl group at the 3-position (structurally related to the 2-position in the parent quinoxaline) has been shown to favor antibacterial activity. nih.gov

The influence of the 2-methyl group can be compared to other substituents at the same position to understand its specific contribution. For instance, in a study on the nucleophilic substitution of 2-monosubstituted quinoxalines, it was found that the nature of the substituent at the 2-position (e.g., phenyl vs. butyl) affected the reactivity and the yield of the resulting 2,3-disubstituted products. nih.gov This highlights that even small changes at this position can alter the chemical properties and, by extension, the biological interactions of the molecule.

The following table provides a comparative overview of the effect of different substituents at the 2-position on the biological activity of quinoxaline derivatives, drawing from various research findings.

| 2-Substituent | Impact on Biological Activity | Reference |

| Methyl | Often enhances antibacterial and other biological activities. | sapub.orgnih.gov |

| Phenyl | Can lead to potent activity, but steric factors are important. | nih.gov |

| Trifluoromethyl | Can significantly enhance activity due to its strong electron-withdrawing nature. | nih.gov |

| Amino | Can be a key functional group for further derivatization to modulate activity. | nih.gov |

Contribution of N-Oxide Moieties to Biological Activity

The introduction of one or two N-oxide functionalities to the pyrazine ring of the quinoxaline scaffold to form quinoxaline-N-oxides or quinoxaline-1,4-di-N-oxides (QdNOs) is a well-established strategy for enhancing and diversifying biological activity. nih.govnih.govnih.gov These N-oxide groups are not mere spectators; they are often crucial for the compound's mechanism of action.

The N-oxide moieties significantly alter the electronic properties of the quinoxaline ring system, making it more electron-deficient. This increased electrophilicity can render the molecule more susceptible to bioreduction, a key activation step for many of their biological effects. researchgate.net Under hypoxic conditions, such as those found in solid tumors or certain bacterial environments, the N-oxide groups can be enzymatically reduced to form radical species. These highly reactive radicals can then induce cellular damage, for example, by causing DNA strand breaks, which underlies the potent antitumoral and antibacterial activities of many QdNOs. researchgate.net

Structure-activity relationship studies have consistently demonstrated the importance of the N-oxide groups. In many cases, the removal of one or both N-oxide groups leads to a significant decrease or complete loss of biological activity. nih.gov For example, the antibacterial activity of many quinoxaline derivatives is critically dependent on the presence of the 1,4-di-N-oxide functionality. nih.gov

The biological activities endowed or enhanced by the N-oxide moieties are diverse and include:

Antimicrobial Activity: QdNOs have been widely studied for their antibacterial properties, including activity against Mycobacterium tuberculosis. nih.govnih.gov

Anticancer Activity: The hypoxia-selective cytotoxicity of many QdNOs makes them promising candidates for cancer therapy. frontiersin.org

Antiprotozoal Activity: These compounds have also shown efficacy against various protozoan parasites. nih.gov

Future Research Directions and Translational Perspectives for 6 Ethoxy 7 Fluoro 2 Methylquinoxaline in Chemical Biology

Advanced Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives typically involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. For the hypothetical synthesis of 6-Ethoxy-7-fluoro-2-methylquinoxaline , a potential starting material would be 4-ethoxy-5-fluoro-1,2-phenylenediamine, which would then be reacted with pyruvaldehyde (methylglyoxal).

Future advancements in synthetic methodologies could focus on more efficient and environmentally benign processes. This could include the exploration of:

Microwave-assisted synthesis: To reduce reaction times and potentially improve yields.

Catalyst development: Utilizing novel catalysts, such as metal nanoparticles or solid-supported catalysts, to enhance reaction efficiency and facilitate easier purification.

Flow chemistry: For continuous production, better control over reaction parameters, and improved safety for potentially hazardous reactions.

A generalized synthetic scheme for related quinoxaline derivatives often involves the reaction of a substituted o-phenylenediamine (B120857) with a dicarbonyl compound, as illustrated in various studies on quinoxaline synthesis.

Elucidation of Novel Biological Targets and Pathways

Given that many quinoxaline derivatives have been investigated as kinase inhibitors, a primary avenue for future research on This compound would be to screen it against a panel of kinases. nih.govmdpi.comresearchgate.net This could uncover potential inhibitory activity against targets such as:

Tyrosine Kinases: Including EGFR, VEGFR, and c-Met, which are well-established targets in oncology. nih.govlookchem.comnih.govnih.govrsc.org

Serine/Threonine Kinases: Such as Pim kinases, which are implicated in various cancers. mdpi.comresearchgate.net

Beyond kinases, investigating other potential targets would be crucial. This could involve:

Phenotypic screening: To identify any effects on cellular processes without a preconceived target.

Chemical proteomics: To pull down binding partners from cell lysates and identify novel targets.

Transcriptomic and proteomic analyses: To understand the broader impact of the compound on cellular pathways.

The biological evaluation of new quinoxaline derivatives is a common practice to identify their potential therapeutic applications. lookchem.comnih.govnih.govrsc.org

Integrated Computational and Experimental Approaches for Lead Optimization

Should initial screening reveal any promising biological activity for This compound , integrated computational and experimental approaches would be vital for lead optimization. This iterative process would involve:

Molecular Docking: To predict the binding mode of the compound within the active site of a potential target. This can provide insights into key interactions and guide the design of analogs with improved affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate structural features with biological activity, helping to predict the potency of new derivatives.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling: To computationally predict the pharmacokinetic and safety properties of the compound and its analogs, prioritizing those with more drug-like characteristics.

These computational predictions would then guide the synthesis and experimental testing of new derivatives in a feedback loop to refine the lead compound.

Exploration of Structure-Activity-Property Relationships

A systematic exploration of the structure-activity-property relationships (SAPR) would be essential for optimizing This compound . This would involve synthesizing a library of analogs by modifying different parts of the molecule:

The Ethoxy Group at Position 6: Varying the alkoxy chain length or replacing it with other substituents (e.g., methoxy (B1213986), propoxy, or cyclic ethers) to probe the impact on activity and properties.

The Fluoro Group at Position 7: Substituting the fluorine with other halogens (Cl, Br) or with electron-donating or electron-withdrawing groups to understand the electronic requirements for activity. The presence of a halogen can significantly influence the biological activity of quinoxaline derivatives. mdpi.com

The Methyl Group at Position 2: Replacing the methyl group with other alkyl or aryl groups to explore the steric and electronic effects on target binding.

The synthesized analogs would be evaluated for their biological activity, solubility, metabolic stability, and other key properties to build a comprehensive SAPR profile. This knowledge is critical for designing optimized drug candidates. The structure-activity relationships of quinoxaline derivatives have been a key area of research in the development of new therapeutic agents. mdpi.comresearchgate.netnih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.